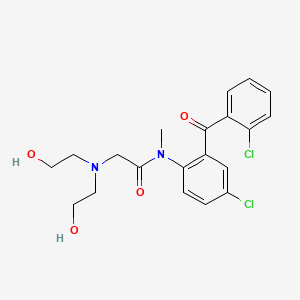
Dulozafone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dulozafone, also known by its chemical name 2-(Bis(2-hydroxyethyl)amino)-4’-chloro-2’-(o-chlorobenzoyl)-N-methylacetanilide, is a compound with notable anticonvulsant properties. It has been studied for its potential use in treating epilepsy and other seizure-related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dulozafone involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the intermediate: The initial step involves the reaction of 4-chloro-2-chlorobenzoyl chloride with N-methylglycinamide to form an intermediate compound.
Addition of bis(2-hydroxyethyl)amine: The intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale synthesis of intermediates: Using industrial reactors to produce the intermediate compounds in bulk.
Final synthesis and purification: The final product is synthesized and purified using techniques such as crystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dulozafone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Dulozafone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Studied for its anticonvulsant properties and potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Dulozafone exerts its effects primarily through its interaction with benzodiazepine receptors. It has been shown to protect against generalized seizures in animal models. The anticonvulsant action of this compound is mediated by its binding to these receptors, which modulates the activity of neurotransmitters in the brain .
Comparaison Avec Des Composés Similaires
Dulozafone is unique in its structure and mechanism of action compared to other anticonvulsant compounds. Similar compounds include:
Diazepam: Another benzodiazepine receptor agonist with anticonvulsant properties.
Clonazepam: Used to treat seizures and panic disorders, also acts on benzodiazepine receptors.
Phenobarbital: A barbiturate with anticonvulsant effects, but with a different mechanism of action
This compound stands out due to its specific binding affinity and the unique structure that allows for targeted anticonvulsant activity.
Propriétés
Numéro CAS |
75616-02-3 |
|---|---|
Formule moléculaire |
C20H22Cl2N2O4 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-23(19(27)13-24(8-10-25)9-11-26)18-7-6-14(21)12-16(18)20(28)15-4-2-3-5-17(15)22/h2-7,12,25-26H,8-11,13H2,1H3 |
Clé InChI |
BYWMOMBWRFUAMC-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO |
SMILES canonique |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO |
Autres numéros CAS |
75616-02-3 |
Synonymes |
dulozafone F 1933 F-1933 F1933 N,N-bis-(2-hydroxyethyl)-N'-methyl-2'-(2-chlorobenzoyl)-4'-chloroglycylanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






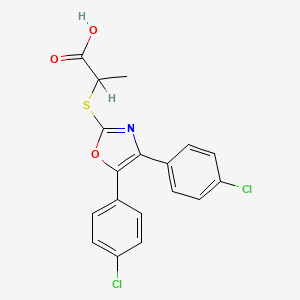

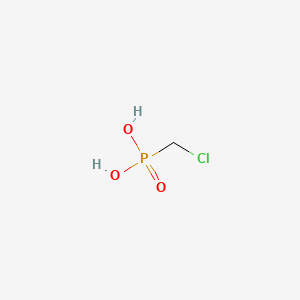



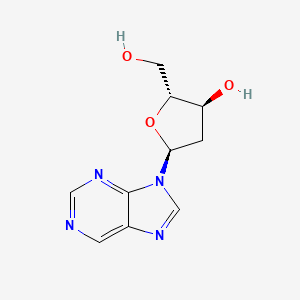
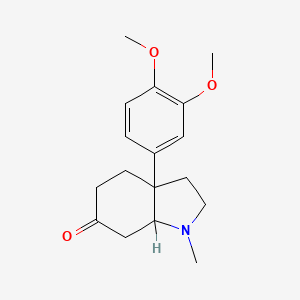
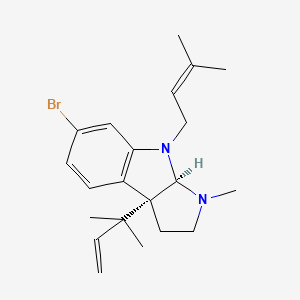
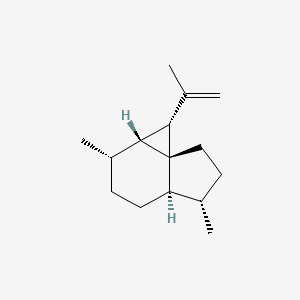
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)